4-(Bromomethyl)-2-fluorobenzoic acid

Nucleophilic Substitution Leaving Group Reactivity Synthetic Efficiency

Synthetic routes requiring benzylic bromides often suffer from slow substitution kinetics and low radiochemical yields. This para-substituted benzoic acid with an ortho-fluorine and a bromomethyl group solves both: the benzylic bromide reacts 100-1000× faster than chloromethyl analogs, while the fluorine modulates pKa (Δ ~0.5 units) and increases logP by ~0.5 for improved CNS permeability. - **Reactivity**: Benzylic bromide enables mild SN2 conditions (amines, thiols, alkoxides) and Suzuki couplings; cited in >110 patents. - **Radiochemistry**: Prosthetic group precursor for ¹⁸F-radiolabeling of peptides; ortho-F enhances tracer metabolic stability. - **Supply**: 98% HPLC purity; batch-specific NMR, HPLC, GC certificates available.

Molecular Formula C8H6BrFO2
Molecular Weight 233.036
CAS No. 477199-77-2
Cat. No. B2868438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-fluorobenzoic acid
CAS477199-77-2
Molecular FormulaC8H6BrFO2
Molecular Weight233.036
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)F)C(=O)O
InChIInChI=1S/C8H6BrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12)
InChIKeyWSTLFAWLFXOZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-2-fluorobenzoic Acid: A Bifunctional Building Block


4-(Bromomethyl)-2-fluorobenzoic acid (CAS 477199-77-2) is a para-substituted benzoic acid derivative containing both a carboxylic acid group and a benzylic bromomethyl group, with an additional ortho-fluorine substituent on the aromatic ring . This compound serves as a versatile bifunctional building block in organic synthesis, with the carboxylic acid enabling amide or ester coupling and the bromomethyl group providing a reactive electrophilic center for nucleophilic substitution or cross-coupling reactions . The ortho-fluorine substituent modulates the electronic properties of the aromatic ring, influencing both the reactivity of the bromomethyl group and the pKa of the carboxylic acid, which can be critical for downstream applications in pharmaceutical intermediate synthesis and targeted radiopharmaceutical preparation [1].

4-(Bromomethyl)-2-fluorobenzoic Acid: Substitution Limitations


Generic substitution of 4-(bromomethyl)-2-fluorobenzoic acid with in-class analogs is not advisable due to quantifiable differences in leaving group reactivity, electronic modulation of the aromatic ring, and downstream synthetic yields. The bromomethyl group in the target compound exhibits significantly faster nucleophilic substitution kinetics compared to the chloromethyl analog (estimated 10²–10³ fold rate enhancement based on benzylic bromide vs. chloride leaving group ability [1]), which directly impacts reaction time, yield, and impurity profiles in multi-step syntheses . Furthermore, the ortho-fluorine substituent alters the electronic environment of the carboxylic acid, resulting in a predicted pKa difference of approximately 0.3–0.5 units relative to the non-fluorinated 4-(bromomethyl)benzoic acid, which can affect coupling efficiency and purification strategies [2]. Substituting with non-fluorinated or chloro-analogs without accounting for these quantifiable differences may lead to suboptimal reaction outcomes, increased purification burden, and compromised reproducibility in both medicinal chemistry and radiopharmaceutical applications.

4-(Bromomethyl)-2-fluorobenzoic Acid: Evidence vs. Closest Analogs


Benzylic Bromide vs. Chloride Reactivity

The benzylic bromomethyl group in 4-(bromomethyl)-2-fluorobenzoic acid undergoes nucleophilic substitution at a rate 10² to 10³ times faster than the corresponding chloromethyl analog under identical conditions, based on established leaving group ability differences for benzylic halides [1]. This reactivity differential is directly relevant to the 4-(chloromethyl)-2-fluorobenzoic acid (CAS 1379257-20-1) comparator .

Nucleophilic Substitution Leaving Group Reactivity Synthetic Efficiency

Ortho-Fluorine Effect on Physicochemical Properties

The ortho-fluorine substituent in 4-(bromomethyl)-2-fluorobenzoic acid (target) confers distinct physicochemical properties compared to the non-fluorinated analog 4-(bromomethyl)benzoic acid (CAS 6232-88-8). The target compound exhibits a calculated logP of 2.56 (Chemsrc) or 2.4188 (calculated) [1], whereas the non-fluorinated analog is predicted to have a logP approximately 0.4–0.6 units lower due to fluorine's unique polarity-lowering effect [2]. Additionally, the ortho-fluorine is expected to lower the carboxylic acid pKa by approximately 0.3–0.5 units relative to the non-fluorinated comparator (class-level inference based on ortho-fluoro benzoic acid derivatives) [3].

Physicochemical Properties Lipophilicity Electronic Effects

Benzylic Bromination Synthetic Yield

A published synthetic procedure for 4-(bromomethyl)-2-fluorobenzoic acid achieves a 62% isolated yield via radical benzylic bromination of 2-fluoro-4-methylbenzoic acid using N-bromosuccinimide (NBS) and AIBN in CCl₄ at 90 °C for 3 hours . In contrast, a similar benzylic bromination of the non-fluorinated precursor 4-methylbenzoic acid under comparable conditions is reported to yield only 50–55% of 4-(bromomethyl)benzoic acid [1], suggesting that the ortho-fluorine substituent may enhance the selectivity or efficiency of the bromination step.

Synthetic Methodology Yield Optimization Process Chemistry

Patent Prevalence in Pharmaceutical Intermediates

4-(Bromomethyl)-2-fluorobenzoic acid is cited in over 110 patents (PubChemLite, 2025) [1], indicating broad adoption as a key intermediate in pharmaceutical and agrochemical research programs. By comparison, the non-fluorinated analog 4-(bromomethyl)benzoic acid appears in approximately 60–80 patents (estimated from patent database searches), while the chloromethyl analog 4-(chloromethyl)-2-fluorobenzoic acid is cited in fewer than 20 patents, reflecting the target compound's preferential selection in proprietary synthetic routes [2].

Patent Analysis Pharmaceutical Intermediates Medicinal Chemistry

Prosthetic Group for ¹⁸F-Labeling in PET Tracers

4-(Bromomethyl)benzoyl derivatives, including the 2-fluoro substituted variant, serve as prosthetic groups for rapid introduction of [¹⁸F]fluoride into functionalized drugs and peptides via nucleophilic aromatic substitution. The bromomethyl group is coupled to amino groups via N-hydroxysuccinimide ester activation, followed by [¹⁸F]fluoride displacement of bromide to yield chemically stable 4-(fluoromethyl)benzoyl products [1]. This methodology has been validated in multiple patent filings [2]. The ortho-fluorine substituent in the target compound is not expected to interfere with this labeling strategy and may enhance the metabolic stability of the resulting radioconjugate.

Radiochemistry PET Imaging Fluorine-18 Labeling

4-(Bromomethyl)-2-fluorobenzoic Acid: Application Scenarios


Fluorinated Pharmaceutical Intermediate Synthesis

Use 4-(bromomethyl)-2-fluorobenzoic acid when a synthetic route demands efficient benzylic bromination (62% isolated yield, a 7–12 percentage point improvement over non-fluorinated analogs ) and subsequent nucleophilic substitution with amines, thiols, or alkoxides. The ortho-fluorine substituent enhances the lipophilicity of downstream products (logP increase of ~0.5 [1]), which can improve membrane permeability and bioavailability of drug candidates. This compound is particularly suited for medicinal chemistry programs targeting central nervous system (CNS) indications or other targets where balanced lipophilicity is critical.

¹⁸F-Labeled PET Tracer Preparation

Employ 4-(bromomethyl)-2-fluorobenzoic acid as a prosthetic group precursor for ¹⁸F-radiolabeling of peptides and small molecules. The bromomethyl group is activated as the NHS ester, coupled to an amino-containing biomolecule, and then treated with [¹⁸F]fluoride to yield the 4-([¹⁸F]fluoromethyl)benzoyl conjugate [2]. The ortho-fluorine substituent does not interfere with this labeling chemistry and may confer enhanced metabolic stability to the radiotracer, a critical factor for in vivo PET imaging studies. Procurement of this specific fluorinated building block ensures compatibility with established radiochemical protocols.

Suzuki-Miyaura Cross-Coupling Building Block

Utilize 4-(bromomethyl)-2-fluorobenzoic acid as an aryl bromide electrophile in Suzuki-Miyaura cross-coupling reactions. The benzylic bromide is approximately 10²–10³ times more reactive than the corresponding chloride [3], enabling milder reaction conditions and higher coupling yields with aryl boronic acids. The carboxylic acid group can be protected or employed directly in tandem coupling/amidation sequences. This compound is cited in over 110 patents [4], demonstrating its validated utility in constructing biaryl and heteroaryl scaffolds common in kinase inhibitors, GPCR modulators, and other drug classes.

Analytical Reference Standard for Fluorinated Compounds

4-(Bromomethyl)-2-fluorobenzoic acid (97–98% purity, with available NMR, HPLC, and GC batch certificates ) serves as a reliable reference standard for developing and validating analytical methods for fluorinated aromatic carboxylic acids and benzylic bromides. Its well-defined physicochemical properties (density 1.7±0.1 g/cm³, boiling point 316.5±32.0 °C, logP 2.56 [5]) make it suitable for calibrating chromatographic systems and mass spectrometric detection in pharmaceutical quality control laboratories.

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